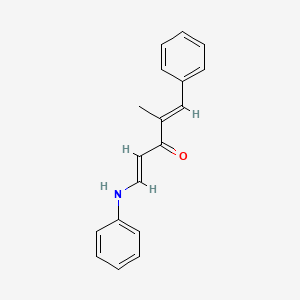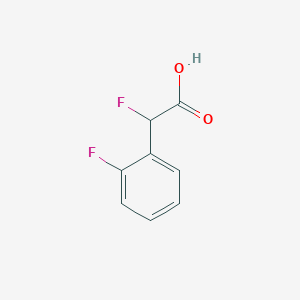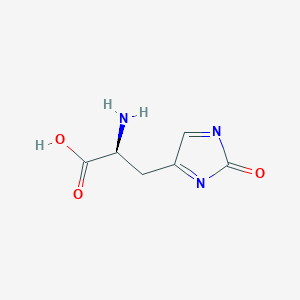acetic acid CAS No. 885276-02-8](/img/structure/B12328311.png)
[2-Amino-3-(tert-butoxycarbonyl)azetidin-1-yl](1H-indol-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(tert-butoxycarbonyl)azetidin-1-ylacetic acid is a complex organic compound that features a combination of azetidine and indole moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group on the azetidine ring enhances its stability and reactivity, making it a valuable intermediate in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(tert-butoxycarbonyl)azetidin-1-ylacetic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the [3+2] cycloaddition reaction, which forms the azetidine ring . The indole moiety can be introduced through various methods, including the Fischer indole synthesis or the use of indole derivatives . The tert-butoxycarbonyl group is usually introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently . The use of continuous flow processes can enhance the yield and purity of the final product while reducing the reaction time and waste generation.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-(tert-butoxycarbonyl)azetidin-1-ylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-Amino-3-(tert-butoxycarbonyl)azetidin-1-ylacetic acid is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the formation of diverse chemical entities through various reactions .
Biology
In biological research, this compound is studied for its potential as a building block for bioactive molecules. The azetidine and indole moieties are known to exhibit biological activity, making this compound a valuable tool in drug discovery .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications. The indole moiety is a common pharmacophore in many drugs, and the azetidine ring can enhance the compound’s pharmacokinetic properties .
Industry
In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and catalysts .
Mécanisme D'action
The mechanism of action of 2-Amino-3-(tert-butoxycarbonyl)azetidin-1-ylacetic acid involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The azetidine ring can enhance the compound’s binding affinity and selectivity . The tert-butoxycarbonyl group provides stability and protects the amino group from unwanted reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate: This compound features a selenazole ring instead of an indole moiety.
2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic Acid: This compound lacks the indole moiety and has a simpler structure.
Uniqueness
The uniqueness of 2-Amino-3-(tert-butoxycarbonyl)azetidin-1-ylacetic acid lies in its combination of azetidine and indole moieties, which provide a versatile platform for chemical modifications and biological interactions. The presence of the tert-butoxycarbonyl group further enhances its stability and reactivity, making it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
885276-02-8 |
|---|---|
Formule moléculaire |
C18H23N3O4 |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
2-[2-amino-3-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-1-yl]-2-(1H-indol-2-yl)acetic acid |
InChI |
InChI=1S/C18H23N3O4/c1-18(2,3)25-17(24)11-9-21(15(11)19)14(16(22)23)13-8-10-6-4-5-7-12(10)20-13/h4-8,11,14-15,20H,9,19H2,1-3H3,(H,22,23) |
Clé InChI |
XIURLSBUIJEDKF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1CN(C1N)C(C2=CC3=CC=CC=C3N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-methoxyphenyl)methyl]piperidin-3-amine](/img/structure/B12328234.png)

![(2S)-6-amino-2-[(1-carboxy-3-phenylpropyl)amino]hexanoic acid](/img/structure/B12328243.png)

![3-Bromo-3,5-dihydropyrrolo[3,2-c]pyridin-6-one](/img/structure/B12328256.png)
![3-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}acrylic acid](/img/structure/B12328264.png)


![Benzyl 3-[[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B12328284.png)

![(5S,8S,11S,14S,17S,23S,26S,29S,35S,38S,41S,44S,47S,50S,53S)-7,10,13,16,19,22,25,28,31,34,37,40,43,46,49,52-hexadecaamino-5-[(2-aminoacetyl)amino]-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]-14,35,44-tris(4-aminobutyl)-26,38-bis[(2S)-butan-2-yl]-11-(hydroxymethyl)-8,17,23,29,41,50,53,55-octamethyl-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-47-propan-2-yl-2-sulfanylidenehexapentacontanamide](/img/structure/B12328302.png)


